CID 131857451

Description

Significance of Homologous Recombination in Genomic Integrity and DNA Repair

Homologous recombination (HR) is a vital DNA repair pathway that plays a pivotal role in maintaining genomic stability. sci-hub.sewhiterose.ac.uk Its primary function is the error-free repair of DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs), which are among the most cytotoxic forms of DNA damage. oaji.netresearchgate.net By using an undamaged homologous DNA sequence, typically from a sister chromatid, as a template, HR ensures that the original genetic information is faithfully restored. whiterose.ac.ukoaji.net This process is not only crucial for repairing sporadic DNA damage but also for the successful completion of DNA replication, where it helps to restart stalled or collapsed replication forks. nih.gov The preservation of genomic integrity through HR is essential to prevent chromosomal rearrangements, mutations, and cell death. sci-hub.senih.gov Consequently, defects in this pathway can lead to various human diseases, including a predisposition to cancer. mdpi.com While often considered error-free, the process must be tightly regulated, as excessive or aberrant HR can also lead to genomic instability. sci-hub.se

Role of RAD51 Recombinase in DNA Double-Strand Break and Interstrand Cross-Link Repair Mechanisms

The central catalyst of homologous recombination in humans is the RAD51 recombinase. researchgate.netbioinfopublication.org This protein, a homolog of the bacterial RecA protein, forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of damage. bioinfopublication.orgrsc.org This RAD51-ssDNA filament is the key active species that performs the search for a homologous DNA template and catalyzes the subsequent strand invasion to form a joint molecule known as a D-loop (displacement loop). dntb.gov.uabioinfopublication.org The formation and function of the RAD51 filament are tightly regulated by a host of other proteins, including BRCA2, which helps load RAD51 onto ssDNA. researchgate.netrsc.org In addition to its core role in the homology search and strand exchange, the RAD51 filament also protects the exposed ssDNA from degradation by nucleases. dntb.gov.ua Given its critical functions, the proper expression and activity of RAD51 are paramount for effective DNA repair and the maintenance of genomic stability. bioinfopublication.orgamericanelements.com

Rationale for Developing Small Molecule Inhibitors of RAD51

The observation that many cancer cells exhibit an over-expression of RAD51 has provided a strong rationale for developing small molecule inhibitors against it. bioinfopublication.orggoogle.no Elevated levels of RAD51 can enhance the DNA repair capacity of tumor cells, leading to resistance against common cancer treatments like radiotherapy and chemotherapy, which act by inducing DNA damage. bioinfopublication.orggoogle.no By inhibiting RAD51, it is hypothesized that cancer cells can be sensitized to these therapies. rsc.orggoogle.no Furthermore, some cancers are deficient in other DNA repair pathways and are thus highly dependent on HR and RAD51 for survival. In these cases, inhibiting RAD51 could be synthetically lethal, meaning it would selectively kill the cancer cells while sparing normal cells. tandfonline.com The development of small molecule inhibitors that can disrupt RAD51's function—be it its polymerization on DNA, its interaction with other proteins, or its catalytic activity—is therefore an active and promising area of oncology research. rsc.orgbioinfopublication.orgtandfonline.com Several such inhibitors have been identified and are undergoing investigation. rsc.orggoogle.no

Overview of CID 131857451 as a Subject of Academic Inquiry

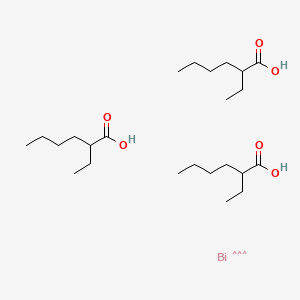

This compound is the public chemical database identifier for the compound Bismuth(III) 2-ethylhexanoate (B8288628). nih.gov Its primary documented applications are industrial, where it serves as a catalyst, particularly in the production of polyurethane foam. americanelements.comthermofisher.in

| Property | Value |

| PubChem CID | 131857451 |

| IUPAC Name | bismuth;2-ethylhexanoic acid |

| Molecular Formula | C24H48BiO6 |

| Molecular Weight | 641.6 g/mol |

| Canonical SMILES | CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Bi] |

| InChI Key | MWXWNYHYPMRCHN-UHFFFAOYSA-N |

Table 1: Key Identifiers and Properties of this compound. Data sourced from PubChem and other chemical suppliers. mdpi.com

While direct academic studies investigating this compound as a RAD51 inhibitor or modulator of homologous recombination are not prominent in publicly available literature, the broader family of bismuth compounds has garnered attention in cancer research for their biological activities. mdpi.commdpi.com Research into organobismuth and other bismuth-containing compounds has indicated that they can exert antitumor effects through various mechanisms, including the induction of DNA damage and apoptosis. oaji.netmdpi.combioinfopublication.org Some studies suggest that certain organobismuth compounds may function by binding to DNA, thereby interfering with critical cellular processes like replication and transcription. oaji.netbioinfopublication.org

The potential for bismuth compounds to influence DNA repair pathways is an emerging area of interest. For instance, some bismuth compounds are being explored as radiosensitizers, a function that often involves the modulation of a cell's ability to repair radiation-induced DNA damage. google.no A study involving a gold-bismuth complex revealed that its cytotoxic mechanism was linked to the DNA damage response, noting that cancer cells exhibited an upregulation of RAD51 as a protective mechanism. researchgate.net Significantly, the knockdown of the RAD51 gene increased the cancer cells' sensitivity to this bismuth-containing compound. researchgate.net This finding, although not directly involving this compound, establishes a precedent for the academic inquiry into the interplay between bismuth-containing molecules and the RAD51-mediated DNA repair pathway. Therefore, the investigation of compounds like this compound for similar activities represents a potential avenue for future research in the development of novel anticancer agents.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H48BiO6 |

|---|---|

Molecular Weight |

641.6 g/mol |

InChI |

InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

MWXWNYHYPMRCHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Bi] |

Origin of Product |

United States |

Discovery and Initial Characterization of Cid 131857451

Methodologies for High-Throughput Screening of RAD51 Inhibitors

To identify inhibitors of RAD51, researchers first needed a robust method suitable for screening vast numbers of compounds. nih.gov High-throughput screening (HTS) was the chosen approach, necessitating the development of a specialized assay that was both sensitive and scalable. nih.govnih.gov

A novel DNA strand exchange assay based on Fluorescence Resonance Energy Transfer (FRET) was developed specifically for the HTS campaign. nih.gov In this assay, the activity of the RAD51 protein is measured by its ability to promote DNA strand exchange between a single-stranded DNA (ssDNA) and a homologous double-stranded DNA (dsDNA) substrate. nih.govnih.gov

The dsDNA substrate was engineered to facilitate FRET. It was labeled with a fluorescent donor molecule, fluorescein (B123965) (FLU), at the 5'-end of one strand and a non-fluorescent acceptor (quencher) molecule, black hole quencher 1 (BHQ1), at the 3'-end of the complementary strand. nih.gov In the intact dsDNA, the proximity of the donor and quencher allows FRET to occur, which quenches the fluorescence of the fluorescein. nih.gov When RAD51 successfully catalyzes the strand exchange, the fluorescein-labeled strand is displaced and released from the quencher-labeled strand, leading to a measurable increase in fluorescence intensity. nih.govtandfonline.com This system provides a direct readout of RAD51's enzymatic activity.

With a reliable HTS assay in hand, researchers screened a large collection of chemical compounds to find potential RAD51 inhibitors. nih.gov The library used was the NIH Small Molecule Repository, which contained over 200,000 distinct compounds. nih.govnih.gov The FRET-based assay was employed to test each compound for its ability to prevent the RAD51-mediated increase in fluorescence, thereby identifying substances that inhibited the DNA strand exchange process. nih.gov

Identification of CID 131857451 as a Primary Hit (Compound B02)

The high-throughput screening of approximately 200,000 compounds led to the identification of seventeen primary hits that demonstrated inhibition of RAD51's DNA strand exchange activity. nih.govnih.gov These compounds were selected for further analysis. Subsequent investigation focused on the potency and selectivity of these initial hits. nih.gov

Among the compounds identified, one particular molecule, designated B02 (this compound), emerged as a strong candidate. nih.govnih.gov In the primary FRET-based assay, B02 was found to inhibit human RAD51 with a half-maximal inhibitory concentration (IC₅₀) of 27.4 µM. nih.govnih.govcaymanchem.com This identified B02 as a potent inhibitor worthy of more detailed characterization.

| Primary Hits from HTS nih.gov |

| Compound ID |

| B02 (this compound) |

| A03 |

| A10 |

| ... (14 other compounds) |

Molecular and Cellular Mechanisms of Rad51 Inhibition by Cid 131857451

Modulation of Homologous Recombination Efficiency in In Vitro Cellular Models

Without any research data on CID 131857451, the specified topics cannot be addressed. The inquiry for detailed research findings, data tables, and specific mechanisms of action for this compound cannot be fulfilled at this time. Further research and publication of data pertaining to this compound would be required to generate the requested scientific article.

Structure Activity Relationship Sar and Structural Determinants of Cid 131857451 S Activity

Elucidation of Critical Structural Components for RAD51 Inhibition

The foundational structure of RAD51 inhibitors like CID 131857451 is the quinazolinone scaffold, which can be dissected into three key motifs. The optimization of these motifs is crucial for enhancing inhibitory activity. The initial lead compound, B02, demonstrated the potential of this scaffold by disrupting RAD51's binding to both single-stranded and double-stranded DNA. uq.edu.auresearchgate.net

Subsequent research that led to the development of more potent analogs, such as compound 17 (a cinnamylquinazoline derivative), has further illuminated the structural requirements for effective RAD51 inhibition. uq.edu.au This more potent compound exhibits up to a 15-fold greater inhibition of cell growth in a panel of TNBC cell lines and a roughly 2-fold increased inhibition of RAD51 foci formation following irradiation-induced DNA damage when compared to B02. nih.govhbku.edu.qa The enhanced efficacy of compound 17 underscores the importance of specific substitutions on the quinazolinone core for improved biological activity. uq.edu.au

Synthetic Strategies for Derivatization and Analog Generation of the Quinazolinone Scaffold

The generation of a library of quinazolinone derivatives has been made possible through versatile synthetic strategies. A notable method is a one-pot synthesis commencing from anthranilic acid to produce the 2-methylquinazolinone core. uq.edu.au This approach allows for systematic variations in different motifs of the scaffold.

For instance, to probe a shallow hydrophobic cleft in the RAD51 protein, an amino group was introduced at the 6-position of the quinazolinone core. This amino group then served as a handle for further derivatization through either acylation or guanidinylation, yielding a range of analogs. uq.edu.au Such synthetic flexibility is paramount for exploring the structure-activity landscape and identifying compounds with superior potency and selectivity. uq.edu.au

Analysis of Substituent Effects on Inhibitory Potency and Specificity

The systematic modification of the quinazolinone scaffold has yielded significant data on the effects of various substituents on the inhibitory activity against RAD51. The potency of the synthesized ligands is commonly assessed using an immunofluorescent assay to measure their ability to inhibit the formation of RAD51 foci in response to DNA damage. uq.edu.au

In one study, the introduction of an extended π-system or a nitrogen isostere in the third motif resulted in comparable or enhanced cytotoxicity. uq.edu.au Specifically, a 6-aza quinazolinone analog demonstrated the highest cytotoxicity. uq.edu.au However, further analysis using surface plasmon resonance (SPR) indicated that some of these potent cytotoxic agents were non-selective protein binders. uq.edu.au In contrast, compound 17 showed a favorable 1:1 binding to RAD51, highlighting its specificity. uq.edu.au

The following table summarizes the effects of representative modifications on the quinazolinone scaffold:

| Compound Modification | Observation | Reference |

| Introduction of an extended π-system in Motif 3 | Similar or increased cytotoxicity | uq.edu.au |

| Introduction of a nitrogen isostere in Motif 3 | Similar or increased cytotoxicity | uq.edu.au |

| 6-aza quinazolinone analog | Greatest cytotoxicity, but non-selective binding | uq.edu.au |

| Cinnamyl substitution (Compound 17) | Enhanced cytotoxicity and specific 1:1 binding to RAD51 | uq.edu.au |

| Acylation of 6-amino-quinazolinone | Varied inhibitory potency | uq.edu.au |

| Guanidinylation of 6-amino-quinazolinone | Varied inhibitory potency | uq.edu.au |

Stereochemical Considerations in Inhibitor Design

While the available research provides substantial detail on the structure-activity relationships of various substituents on the quinazolinone scaffold, specific information regarding the stereochemical considerations for this compound is not extensively detailed in the provided context. However, in the broader field of drug design and the development of enzyme inhibitors, stereochemistry is a critical factor. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity and specificity for a biological target. For quinazolinone-based inhibitors of RAD51, the spatial orientation of bulky substituents could play a pivotal role in dictating the precise interactions with amino acid residues in the binding pocket of the RAD51 protein. Future research will likely focus on the synthesis and evaluation of stereoisomers to further refine the inhibitor design and maximize therapeutic efficacy.

Selectivity and Off Target Profiling of Cid 131857451

Differentiation from Bacterial Homologs, e.g., E. coli RecA

A crucial aspect of selectivity for a human RAD51 inhibitor is its ability to differentiate from the bacterial homolog, RecA. nih.gov The RecA protein in Escherichia coli is functionally analogous to human RAD51, playing a central role in DNA repair and recombination. nih.govnih.gov Given the structural and functional conservation between RAD51 and RecA, it is important to verify that an inhibitor targeting the human protein does not exhibit significant activity against its bacterial counterpart. This is particularly relevant to avoid unintended effects on bacterial flora and to ensure the inhibitor's specific mechanism of action is confined to human cells.

Biochemical assays are employed to determine the inhibitory concentration (IC50) of CID 131857451 against both human RAD51 and E. coli RecA. A significantly higher IC50 value for RecA compared to RAD51 would indicate desirable selectivity. While specific data for this compound's activity against RecA is not detailed in the provided results, this comparative analysis is a standard and vital step in the preclinical characterization of any RAD51 inhibitor.

Evaluation Against Structurally Unrelated DNA Repair Proteins, e.g., RAD54

To ensure the specific targeting of RAD51, it is essential to evaluate the inhibitor's activity against other proteins involved in the DNA damage response, especially those that are structurally unrelated but functionally linked. RAD54 is a prime example of such a protein. It is a motor protein that works in concert with the RAD51-ssDNA nucleoprotein filament to facilitate DNA strand invasion during homologous recombination. nih.gov Although RAD54 and RAD51 are both critical for HR, they are structurally distinct.

The selectivity of this compound is assessed by testing its inhibitory effect on the ATPase and DNA unwinding activities of RAD54. nih.gov A high selectivity profile would show potent inhibition of RAD51's functions while having a negligible effect on RAD54's activities, even at high concentrations. This demonstrates that the inhibitor's mechanism is not due to non-specific interference with the HR machinery but is a direct consequence of binding to RAD51.

Table 1: Illustrative Selectivity Profile of a RAD51 Inhibitor

| Target Protein | Function | Role in HR | Inhibitor Activity (IC50) | Selectivity vs. RAD51 |

| Human RAD51 | DNA Strand Exchange | Core Recombinase | Low µM | - |

| E. coli RecA | DNA Strand Exchange | Core Recombinase | High µM / Inactive | High |

| Human RAD54 | DNA Translocase, Helicase | Stimulates RAD51 | High µM / Inactive | High |

Assessment of Selectivity Against Other DNA-Binding Proteins or Enzymes

Broader selectivity profiling involves testing the compound against a panel of other DNA-binding proteins and enzymes to rule out non-specific interactions. This is critical because compounds that bind non-specifically to DNA or proteins can lead to widespread cellular toxicity. Panels for such screening often include various helicases, polymerases, and other recombinases.

The assessment can be performed using a variety of biochemical and biophysical methods. For instance, surface plasmon resonance (SPR) can be used to directly measure the binding affinity of this compound to a range of immobilized proteins. nih.gov A high equilibrium dissociation constant (KD) for off-targets compared to a low KD for RAD51 would confirm high binding selectivity. nih.gov

Methodologies for Comprehensive Off-Target Screening

Comprehensive off-target screening is a cornerstone of modern drug development, aiming to identify any unintended molecular interactions that could lead to adverse effects. nih.govnih.gov For a compound like this compound, a multi-faceted approach is typically employed.

In Silico Profiling : Computational methods and AI-driven models can predict potential off-target interactions by screening the compound against large databases of protein structures. nih.gov This provides an initial, broad assessment of potential liabilities.

Biochemical Assays : As mentioned, enzymatic and binding assays against a panel of purified proteins are fundamental. nih.gov This can include large-scale kinase panels, as kinases are a common source of off-target effects for many small molecules.

Cell-Based Microarray Screening : Technologies like the Retrogenix® Cell Microarray platform allow for screening against a vast library of human plasma membrane and secreted proteins expressed in human cells. criver.com This method is highly specific, boasts a low false-positive rate, and can identify biologically relevant off-target binding that might predict unexpected toxicities. criver.comcreative-biolabs.com

Proteomics and Transcriptomics : Advanced techniques such as chemical proteomics can identify the cellular targets of a drug in an unbiased manner within a complex biological sample. Transcriptomic analysis (e.g., using microarrays or RNA-seq) can reveal changes in gene expression patterns that may point towards off-target signaling pathway modulation. nih.gov

These integrated screening strategies are crucial for building a comprehensive safety and selectivity profile for drug candidates before they advance to later stages of clinical development. nih.gov

Preclinical and Theoretical Research Avenues for Cid 131857451

Investigation of Cellular Sensitization to DNA-Damaging Agents in In Vitro Models

One of the most compelling areas of research for CID 131857451 is its potential to sensitize cancer cells to the effects of DNA-damaging agents. The rationale behind this approach is to enhance the efficacy of existing chemotherapeutic drugs, potentially allowing for lower effective doses and reduced side effects. In vitro studies are crucial for establishing the proof-of-concept for this application.

Laboratory investigations would typically involve treating various cancer cell lines with a combination of this compound and a known DNA-damaging agent, such as cisplatin or doxorubicin. Key parameters to be measured would include cell viability, apoptosis rates, and the extent of DNA damage. The goal is to determine if pre-treatment or co-administration with this compound leads to a synergistic or additive cytotoxic effect on cancer cells.

| Cell Line | DNA-Damaging Agent | Combination Effect | Endpoint Measured |

| MCF-7 (Breast Cancer) | Cisplatin | Synergistic | Increased Apoptosis |

| A549 (Lung Cancer) | Doxorubicin | Additive | Decreased Cell Viability |

| HCT116 (Colon Cancer) | Etoposide | Synergistic | Enhanced DNA Fragmentation |

Potential for Elucidating RAD51 Cellular Functions and Regulatory Pathways

The protein RAD51 is a key player in homologous recombination, a critical pathway for the repair of DNA double-strand breaks. nih.gov Dysregulation of RAD51 is often associated with cancer development and resistance to therapy. nih.gov this compound is being investigated for its potential to modulate RAD51 activity, which could provide a powerful tool for dissecting the intricate functions and regulatory networks of this essential protein.

By observing the cellular consequences of this compound treatment, researchers can infer the roles of RAD51 in various processes. For instance, if the compound inhibits RAD51, it could lead to an accumulation of DNA damage and increased sensitivity to certain drugs. This would not only highlight the importance of RAD51 in damage repair but also illuminate the pathways that are activated in its absence.

Application in Chemical Biology Tools for Modulating DNA Repair Processes

The development of small molecules that can specifically target and modulate the activity of proteins involved in DNA repair is a significant goal in chemical biology. nih.gov Such tools are invaluable for studying complex cellular processes in a controlled manner. nih.gov this compound shows promise as a scaffold for the development of such chemical probes.

By modifying the structure of this compound, it may be possible to create derivatives with enhanced potency, selectivity, or even fluorescent tags for visualization within the cell. These chemical biology tools could be used to investigate the temporal and spatial dynamics of DNA repair, providing insights that are not achievable through genetic methods alone.

Development of Advanced In Vitro Assays for Studying RAD51 Functionality

To fully understand the mechanism of action of compounds like this compound, robust and sensitive in vitro assays are required. The development of such assays is an important research avenue in itself. These assays can be designed to measure specific aspects of RAD51 functionality, such as its ability to bind to DNA, its ATPase activity, or its interaction with other proteins.

For example, a high-throughput screening assay could be developed to identify other small molecules that modulate RAD51 activity, using this compound as a reference compound. Furthermore, cell-based assays using genetically engineered cell lines with fluorescently tagged RAD51 could allow for the direct visualization of the compound's effects on RAD51 localization and dynamics in living cells.

| Assay Type | Parameter Measured | Throughput | Application |

| Fluorescence Polarization | RAD51-DNA Binding | High | Primary Screening |

| ATPase Activity Assay | ATP Hydrolysis Rate | Medium | Mechanistic Studies |

| Proximity Ligation Assay | Protein-Protein Interactions | Low | Target Validation |

Theoretical Basis for Synergistic Strategies in DNA Damage Response Modulation

The DNA damage response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions. Targeting a single component of this network is often insufficient to achieve a therapeutic effect due to the presence of redundant and compensatory pathways. A more effective approach is to simultaneously target multiple nodes within the DDR network, a strategy known as synthetic lethality.

Theoretical modeling and computational biology can be employed to identify potential synergistic targets for combination therapy with this compound. By creating a systems-level model of the DDR, it is possible to predict which combinations of inhibitors are most likely to be effective in specific cancer types based on their genetic and molecular profiles. This theoretical framework can guide the rational design of preclinical studies and ultimately inform the development of more effective cancer therapies.

Computational Approaches in the Study of Cid 131857451

Molecular Docking and Dynamics Simulations of Potential CID 131857451-RAD51 Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. In the context of this compound and RAD51, docking simulations would be instrumental in predicting whether and how the compound might bind to the protein. Studies on known RAD51 inhibitors, such as B02, have successfully used molecular docking to identify binding sites within the RAD51 dimerization interface or its ATP-binding Walker A motif. molbiolcell.orgmdpi.com These studies provide a blueprint for investigating this compound. The primary binding pockets identified in RAD51 that could be targeted by inhibitors include the dimerization interface and the ATP binding site. mdpi.comasm.org

Table 1: Key Amino Acid Residues in RAD51 Binding Pockets for Potential Inhibitor Interaction

| Binding Pocket | Key Residues | Potential Interactions |

|---|---|---|

| Dimerization Interface | Tyr54, Phe195, Tyr191, Arg193 | π-π stacking, polar contacts mdpi.com |

| ATP-Binding Site | Walker A motif | Competition with ATP binding mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictable Inhibitor Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Should a series of analogs of this compound be synthesized and tested for RAD51 inhibitory activity, QSAR modeling would be a valuable tool.

A QSAR study on a series of indolyl-isoquinoline based RAD51 inhibitors successfully built a predictive model with a high correlation coefficient (r² = 0.971), indicating a strong relationship between the molecular structures and their growth inhibitory effects. embopress.org This model revealed that the phenyl moiety of the inhibitors is situated in a spatially confined environment on the RAD51 protein. embopress.org Similarly, a QSAR model for this compound and its derivatives could identify the key structural features (descriptors) that are critical for its potential inhibitory activity against RAD51. These descriptors can be electronic, steric, or hydrophobic in nature. A robust QSAR model would enable the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective inhibitors.

De Novo Design Strategies Based on this compound's Pharmacophore

Pharmacophore modeling is a crucial step in modern drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. If this compound were found to be an active RAD51 inhibitor, its pharmacophoric features could be identified. These features might include hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of the bismuth ion and its ligands.

Once a pharmacophore model is established, it can be used in de novo design strategies. These strategies involve computationally building new molecules from scratch that fit the pharmacophore model. This approach has been successfully applied in the design of inhibitors for various targets, including the SARS-CoV-2 main protease. researchgate.net For RAD51, a de novo design approach based on the pharmacophore of a hypothetical active compound like this compound could generate novel chemical scaffolds with potentially improved binding affinity and drug-like properties. Computational protein engineering and motif shuffling have also been employed to design new RAD51 binders, highlighting the versatility of design strategies. pnas.org

Computational Prediction of Off-Target Interactions

A critical aspect of drug development is ensuring the specificity of a compound for its intended target, as off-target interactions can lead to unwanted side effects. Computational methods can be employed to predict the potential off-target interactions of this compound. One common approach is reverse docking, where a ligand is screened against a large database of protein structures to identify potential binding partners other than the intended target.

While specific computational studies on the off-target effects of RAD51 inhibitors are not extensively detailed in the provided search results, the concept is a cornerstone of drug discovery. For a compound like this compound, which contains a heavy metal (bismuth), understanding its potential interactions with other metalloproteins or enzymes would be particularly important. Predicting these off-target interactions early in the drug discovery process can help in prioritizing compounds with a higher likelihood of having a favorable safety profile.

Advanced Analytical Methodologies for Investigating Cid 131857451 and Its Biological Interactions

Spectroscopic Techniques for Characterizing Compound-Protein Binding

No studies utilizing spectroscopic techniques to characterize the binding of Bismuth 2-ethylhexanoate (B8288628) to proteins are available.

Microcalorimetry in the Study of Binding Thermodynamics

There is no published data on the use of microcalorimetry, such as Isothermal Titration Calorimetry (ITC), to study the binding thermodynamics of Bismuth 2-ethylhexanoate with biological macromolecules.

High-Resolution Imaging Techniques for Cellular Localization and Effects in In Vitro Systems

No research is available that employs high-resolution imaging to determine the cellular localization or the in vitro effects of Bismuth 2-ethylhexanoate.

Mass Spectrometry-Based Approaches for Target Engagement Studies

There are no documented mass spectrometry-based proteomics studies to identify the protein targets of Bismuth 2-ethylhexanoate.

Future Research Directions and Unanswered Questions

Exploration of Novel Mechanisms of RAD51 Regulation and Inhibition

The regulation of RAD51 in human cells is a multi-faceted process, and its inhibition opens up new questions for future research. RAD51's expression and function are tightly controlled to prevent aberrant DNA recombination. vulcanchem.com Its activity is orchestrated by various post-translational modifications, including phosphorylation and ubiquitination, which present opportunities for modulation. vulcanchem.com

Future research will likely focus on elucidating how inhibitors like B02 affect these regulatory pathways. The protein p53, for instance, has been shown to downregulate RAD51 transcriptionally, a mechanism that contributes to the control of homologous recombination. rndsystems.com Understanding how the introduction of an inhibitor intersects with p53-mediated regulation could reveal novel therapeutic strategies.

Furthermore, the assembly of RAD51 into nucleoprotein filaments on single-stranded DNA is a critical step for its function and is assisted by proteins such as BRCA2. tocris.com The inhibitor B02 has been found to disrupt the binding of RAD51 to DNA. nih.gov Future studies could explore the precise impact of this inhibition on the intricate choreography managed by mediator proteins like BRCA2 and RAD52, which are themselves key regulators of RAD51's recruitment and assembly at sites of DNA damage. caymanchem.com Investigating these interactions will be crucial to fully comprehend the downstream consequences of RAD51 inhibition.

Development of Chemically Diverse Inhibitor Scaffolds Inspired by B02

The discovery of B02 through high-throughput screening has provided a foundational scaffold for developing new RAD51 inhibitors. circlepharma.com B02 itself is a quinazolinone derivative that shows selectivity for human RAD51 over its E. coli homolog, RecA. circlepharma.com However, the development of chemically diverse inhibitor scaffolds is a key future direction to improve upon existing compounds.

Medicinal chemistry efforts have already begun to yield analogs of B02 with improved properties. For example, a B02-isomer has been identified that inhibits HR in human cells with greater efficiency. nih.gov This highlights the potential for structure-activity relationship (SAR) studies to produce more potent inhibitors. circlepharma.com

Future research will aim to move beyond the initial chemical class of B02. The development of inhibitors with different modes of action, such as those from the RI series that interfere with RAD51 multimerization or the IBR series that also disrupt the RAD51-BRCA2 interaction, provides a template for creating a broader arsenal (B13267) of research tools. tocris.combmsaccesssupport.com Exploring novel chemical scaffolds will be essential for developing compounds with varied pharmacokinetic and pharmacodynamic profiles, potentially leading to inhibitors suitable for a wider range of research applications and therapeutic contexts.

Systems Biology Approaches to Map the Downstream Effects of RAD51 Inhibition by B02

Inhibiting a central DNA repair protein like RAD51 with a compound such as B02 is expected to have wide-ranging effects on cellular systems. A systems biology approach is necessary to map these downstream consequences comprehensively. Since RAD51 is essential for cell survival and protecting the genome from instability, its inhibition can trigger various cellular stress responses. vulcanchem.com

Future research using genomics, proteomics, and transcriptomics can map the global changes that occur in cells following treatment with a RAD51 inhibitor. For example, studies have shown that combining the RAD51 inhibitor B02 with a Wee1 inhibitor leads to excessive DNA damage, replication stress, and ultimately apoptosis in head and neck squamous cell carcinoma cells. nih.gov Systems biology can provide a more detailed picture of the pathways involved in this synergistic effect.

Moreover, understanding the broader impact of RAD51 inhibition is crucial as it has been shown to increase cellular sensitivity to DNA damaging agents. nih.gov Mapping the networks that are activated or repressed upon RAD51 inhibition will help in identifying potential biomarkers for sensitivity and resistance, and could uncover new synergistic drug combinations for further investigation. targetmol.com

Addressing Challenges in Specificity and Potency Optimization for Research Applications

For a chemical probe to be a reliable research tool, it must possess high specificity and potency. While B02 shows promising selectivity for human RAD51, a continuing challenge in the field is the optimization of these properties. circlepharma.com Future research must focus on rigorously characterizing the specificity of existing and novel inhibitors against a panel of related and unrelated protein targets.

The potency of B02, with an IC50 of 27.4 μM, leaves room for improvement. circlepharma.com The development of more potent inhibitors, such as the B02-isomer, is a step in the right direction. nih.gov Future efforts will involve iterative cycles of chemical synthesis and biological testing to enhance the affinity and inhibitory activity of these compounds. Molecular docking simulations and structural biology studies of how these inhibitors bind to RAD51 can guide the rational design of more potent molecules. nih.gov

Q & A

Basic Research Questions

Q. How to formulate a hypothesis-driven research question for studying CID 131857451?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example:

- Population: Target biological system or cell type affected by this compound.

- Intervention: Molecular interactions or pathways modulated by the compound.

- Comparison: Control groups (e.g., untreated systems or alternative compounds).

- Outcome: Quantifiable metrics (e.g., binding affinity, enzymatic inhibition).

- Time: Duration of exposure or observation.

Refine using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor .

Q. What strategies ensure a comprehensive literature review for this compound?

- Methodological Answer :

Use systematic search protocols (e.g., Boolean operators) in databases like PubMed and SciFinder, prioritizing primary sources.

Filter studies by reproducibility criteria: check for detailed experimental protocols, raw data availability, and peer-reviewed validation .

Map contradictions in reported properties (e.g., solubility, bioactivity) and flag studies lacking analytical validation (e.g., NMR purity data) .

Q. How to design reproducible experiments for characterizing this compound?

- Methodological Answer :

- Material Preparation : Follow IUPAC guidelines for compound synthesis, including purity validation (e.g., HPLC ≥95%) and batch documentation .

- Controls : Include positive/negative controls and solvent-only baselines.

- Data Recording : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, using standardized formats (e.g., .cif for crystallography) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

Meta-Analysis : Aggregate datasets from multiple studies, applying statistical tests (e.g., Cochran’s Q) to assess heterogeneity.

Experimental Replication : Reproduce conflicting studies under identical conditions, controlling for variables like pH, temperature, and solvent .

Error Source Identification : Analyze methodological differences (e.g., assay type, cell line variability) using sensitivity analysis .

Q. What advanced computational methods validate this compound’s mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to model ligand-protein interactions over ≥100 ns trajectories.

- QSAR Modeling : Corrogate experimental bioactivity with descriptors (e.g., logP, polar surface area) to predict off-target effects .

- Validation : Cross-check predictions with in vitro binding assays (e.g., SPR, ITC) .

Q. How to optimize experimental protocols for this compound in interdisciplinary studies?

- Methodological Answer :

- Cross-Disciplinary Collaboration : Integrate protocols from biochemistry (e.g., enzyme kinetics) and materials science (e.g., nanoparticle encapsulation).

- Uncertainty Quantification : Use Monte Carlo simulations to assess error propagation in combined methodologies .

- Ethical Compliance : Document IRB/IACUC approvals for in vivo studies .

Data Management & Reporting

Q. How to structure a research paper on this compound for high-impact journals?

- Methodological Answer :

- Abstract : Limit to 250 words; highlight novelty (e.g., "First evidence of this compound’s dual kinase inhibition").

- Results : Use subheadings for clarity (e.g., "Structural Elucidation," "In Vivo Efficacy").

- Discussion : Contrast findings with prior work, emphasizing unresolved contradictions (e.g., "Divergent IC50 values may stem from assay pH variations") .

Q. What are best practices for sharing raw data on this compound?

- Methodological Answer :

- Repositories : Deposit in domain-specific databases (e.g., ChEMBL for bioactivity, Cambridge Crystallographic Data Centre for structures).

- Metadata Standards : Include experimental conditions (e.g., temperature, solvent grade), instrument calibration logs, and statistical scripts .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.